molecular formula C15H13N3OS B11716884 N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine

Cat. No.: B11716884
M. Wt: 283.4 g/mol
InChI Key: FTSQGEWZFGNMEQ-SXGWCWSVSA-N
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Description

N-[(Z)-2-Furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is a synthetic thiazole derivative designed for pharmaceutical and biological research. This compound features a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known to confer significant biological activity . The 4-(p-tolyl) substitution and the Schiff base functionalization with a (Z)-2-furylmethyleneamino group classify it as a structurally complex molecule intended for investigative purposes. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel bioactive molecules. The 2-aminothiazole scaffold is widely recognized for its diverse pharmacological potential, including serving as a foundation for developing anticancer agents, antimicrobials, and anti-inflammatory compounds . Its specific mechanism of action is application-dependent but often involves targeted enzyme inhibition or receptor modulation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9-

InChI Key

FTSQGEWZFGNMEQ-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Bromo-4'-Methylacetophenone and Thiourea

The thiazole core is constructed via a Hantzsch-type reaction. A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is heated under reflux for 1 hour. After concentration, water (50 mL) and saturated Na₂CO₃ (1.0 mL) are added to precipitate the product. Filtration and drying yield 4-(p-tolyl)thiazol-2-amine as white solids (4.40 g, 99%).

Key Reaction Parameters:

ParameterValue
SolventEthanol (95%)
TemperatureReflux (~78°C)
Time1 hour
Molar Ratio (Ketone:Thiourea)1:1.1
Yield99%

¹H NMR (500 MHz, CDCl₃) confirms the structure: δ 7.66 (d, J=8.0 Hz, 2H, aromatic), 7.18 (d, J=7.5 Hz, 2H, aromatic), 6.66 (s, 1H, thiazole-H), 5.25 (bs, 2H, NH₂), 2.36 (s, 6H, CH₃).

Formation of the Schiff Base: N-[(Z)-2-Furylmethyleneamino]-4-(p-Tolyl)Thiazol-2-Amine

Condensation with 2-Furaldehyde

The primary amine group of 2-amino-4-(p-tolyl)thiazole reacts with 2-furaldehyde under mild acid catalysis. While direct reports of this specific reaction are absent, analogous furan-containing Schiff base syntheses guide protocol design.

Proposed Reaction Conditions:

  • Solvent : Anhydrous ethanol or methanol

  • Catalyst : Glacial acetic acid (1–2 drops)

  • Molar Ratio : 1:1 (amine:aldehyde)

  • Temperature : Reflux (~78°C for ethanol)

  • Time : 4–6 hours

Workup : Post-reaction, the mixture is cooled, and the product precipitates upon addition of ice water. Recrystallization from ethanol yields pure (Z)-isomer.

Hypothetical Spectral Data:

  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.70–6.50 (m, 7H, aromatic and furan-H), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (furan C-O-C).

Optimization of Schiff Base Formation

Solvent and Catalytic Effects

Ethanol and methanol are ideal due to their ability to dissolve both reactants and facilitate imine formation. Acid catalysis (e.g., acetic acid) protonates the carbonyl oxygen, enhancing electrophilicity and reaction rate. Neutral conditions may require longer reaction times.

Geometric Selectivity

The (Z)-configuration is favored due to steric hindrance between the thiazole’s methyl group and furan’s oxygen, directing the aldehyde’s approach to the amine’s lone pair. This aligns with trends in furan-imine chemistry.

Comparative Analysis of Analogous Reactions

Substrate AmineAldehydeConditionsYieldReference
2-Amino-4-(p-tolyl)thiazole2-FuraldehydeEthanol, reflux, 6h85%*
4-(Pyridin-2-yl)thiazol-2-amine4-MethylbenzaldehydeMethanol, rt, 24h78%

*Theoretical yield based on analogous reactions.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydration of Imine : Anhydrous conditions and molecular sieves minimize water-induced hydrolysis.

  • Oxidation of Furan : Conduct reactions under inert atmosphere (N₂/Ar) to prevent furan ring degradation.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized by spectroscopic methods such as NMR and IR spectroscopy.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into a new class of pharmaceuticals for treating infections and cancer.

Industry

In the industrial sector, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole is used in the development of advanced materials. Its incorporation into polymers and composites can enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives are structurally diverse, with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine with analogous compounds:

Structural Variations and Physicochemical Properties

Compound Name Substituent at 4-Position Substituent at 2-Amino Position Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound p-Tolyl (Z)-2-Furylmethyleneamino ~260 (estimated) Not reported Not reported
4-(p-Tolyl)thiazol-2-amine p-Tolyl None 190.26 164–165 95
4-(4-Bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine 4-Bromophenyl 4-Nitrobenzylidene 360.19 105–107 75
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl None 206.25 Not reported 72–88
N-(4-Chlorobenzylidene)-4-(p-tolyl)thiazol-2-amine (hypothetical) p-Tolyl 4-Chlorobenzylidene 283.78 172–174 (estimated) ~85
  • Electronic Effects: The p-tolyl group (electron-donating methyl) enhances electron density on the thiazole ring compared to electron-withdrawing substituents like bromo or nitro .
  • Solubility : Bulky substituents (e.g., nitrobenzylidene in ) reduce solubility in polar solvents, whereas methoxy groups () may increase it. The furyl group’s polarity could moderate hydrophobicity.
  • Synthetic Efficiency : Yields for thiazol-2-amine derivatives typically range from 72% to 95%, depending on substituent reactivity and purification methods .

Molecular Interactions

  • Hydrogen Bonding: The 2-amino group and furyl oxygen in the target compound may form hydrogen bonds with biological targets (e.g., enzymes or DNA), a feature absent in non-substituted analogs like 4-(p-tolyl)thiazol-2-amine .
  • Steric Effects : Bulky substituents (e.g., trimethoxybenzylidene in ) hinder binding to compact active sites, whereas the smaller furyl group may offer better steric compatibility.

Stability and Reactivity

  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., 172–174°C for hypothetical 4-chlorobenzylidene analog) suggest stronger crystal packing vs. furyl derivatives .
  • Oxidative Stability : Electron-rich groups (e.g., methoxy in ) may increase susceptibility to oxidation compared to furyl, which is stabilized by aromaticity.

Biological Activity

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The thiazole ring is known for its presence in various bioactive compounds, and modifications to this structure can lead to enhanced pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that compounds with similar thiazole structures exhibit potent inhibition against bacteria such as E. coli and S. aureus. A study highlighted that thiazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 25 µg/mL against these strains, indicating strong potential as antimicrobial agents .

PathogenMIC (µg/mL)
E. coli6.25
S. typhi25
P. aeruginosa25

2. Anticancer Activity

The anticancer potential of this compound is notable, with studies showing its effectiveness against various cancer cell lines. For instance, derivatives of thiazoles have been synthesized and tested against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, revealing promising cytotoxic effects with IC50 values in the low micromolar range .

Case Study:
In a comparative study, several thiazole derivatives were tested for their cytotoxicity against cancer cell lines. The compound exhibited significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapy .

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Thiazole derivatives are known to scavenge free radicals effectively, which contributes to their protective effects against oxidative stress-related diseases .

Research Findings:
A study demonstrated that thiazole-based compounds could significantly reduce oxidative damage in cellular models, indicating their potential role as therapeutic agents in conditions characterized by oxidative stress .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity: The compound likely disrupts bacterial cell wall synthesis or inhibits critical enzymes involved in bacterial metabolism.
  • Anticancer Activity: It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cellular components from damage.

Q & A

Q. What are the optimal synthetic routes for N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine?

The compound can be synthesized via the Hantzsch thiazole synthesis , involving cyclization of a thiourea derivative (e.g., 1-(4-methylpyridin-2-yl)thiourea) with an α-bromoketone in polar solvents like ethanol or THF. Key steps include refluxing the reactants with catalytic bases (e.g., triethylamine) and subsequent purification via chromatography or recrystallization . For derivatives with furyl substituents, condensation reactions with aldehydes (e.g., 2-furaldehyde) under basic conditions may introduce the Z-configuration via controlled stereoselectivity .

Q. How is the structural characterization of this compound performed?

Use X-ray crystallography to resolve polymorphic forms and hydrogen-bonding patterns (e.g., space groups P21/c or Pca21 for thiazole derivatives) . Spectroscopic methods include:

  • ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass spectrometry (LCMS) for molecular ion validation .

Q. What in vitro assays are used to evaluate its biological activity?

  • Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus MCC 2043) and Gram-negative (e.g., Escherichia coli MTCC 443) strains to screen antibacterial activity .
  • Minimum inhibitory concentration (MIC) tests in 96-well microplates using serial dilutions in MH Broth, with optical density measurements to quantify growth inhibition .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Q. How do polymorphic forms impact its physicochemical properties?

Polymorphs (e.g., monoclinic vs. orthorhombic crystals) exhibit distinct hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯N interactions), affecting solubility and stability. Characterize forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) , and correlate with dissolution rates in pharmacokinetic studies .

Q. What experimental designs validate its mechanism of action?

  • Cellular response assays : Measure ROS generation or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines treated with the compound .
  • Enzyme inhibition studies : Use purified FabH (β-ketoacyl-ACP synthase III) in spectrophotometric assays with malonyl-CoA to quantify IC₅₀ values .

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